molecular formula C10H20N2O3 B6315374 tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-78-3

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No. B6315374
CAS RN: 1549812-78-3
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-SFYZADRCSA-N
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Description

“tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-6-8(7)12/h7-8H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.28 g/mol and a molecular formula of C10H20N2O3 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Decomposition and Environmental Remediation

Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicates the viability of advanced decomposition methods for tert-butyl-based compounds in environmental remediation. This study highlights the potential for using radio frequency plasma reactors for decomposing complex organic compounds, suggesting possible applications for similar tert-butyl compounds in mitigating environmental pollution (Hsieh et al., 2011).

Biodegradation

The biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater showcases the microbial potential to degrade tert-butyl-based substances. Understanding these processes can inform bioremediation strategies for soil and water contaminated with similar chemical structures, offering a greener alternative to traditional remediation techniques (Thornton et al., 2020).

Bioseparation Technologies

Three-phase partitioning (TPP) has been identified as a promising non-chromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules. This method's application in separating components such as tert-butanol highlights the potential for purifying and studying complex tert-butyl derivatives in research and industrial settings (Yan et al., 2018).

Synthesis and Industrial Applications

Studies on the non-phosgene synthesis of N-substituted carbamates provide a green chemistry perspective on producing carbamates, which are crucial in pharmaceuticals, agrochemicals, and polymers. The advancements in using carbon dioxide and other less toxic carbonyl reagents for synthesizing N-substituted carbamates could be relevant for synthesizing compounds like tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate, offering environmentally friendly and sustainable production methods (Shang Jianpen, 2014).

Safety and Hazards

The safety information for “tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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